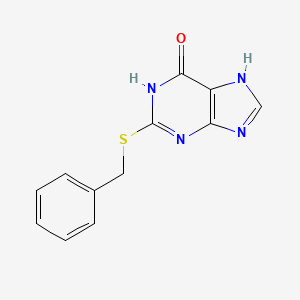

2-(benzylsulfanyl)-9H-purin-6-ol

説明

2-(Benzylsulfanyl)-9H-purin-6-ol is a purine derivative characterized by a benzylsulfanyl (-S-benzyl) group at position 2 and a hydroxyl (-OH) group at position 6 of the purine ring. The compound exists in equilibrium with its tautomeric form, 2-(benzylsulfanyl)-7H-purin-6-one, where the hydroxyl group at C6 is replaced by a ketone (C=O) . This tautomerism is common in purine derivatives and influences reactivity and spectral properties.

Synthesis: The compound can be synthesized via sulfenylation reactions. For example, 9-benzyl-6-phenyl-9H-purine reacts with disulfides (e.g., dibenzyl disulfide) in the presence of tBuOLi and 1,4-dioxane at 130°C for ~130 hours . Alternatively, coupling reactions with hydrazine derivatives can yield analogs like 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones .

特性

分子式 |

C12H10N4OS |

|---|---|

分子量 |

258.30 g/mol |

IUPAC名 |

2-benzylsulfanyl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C12H10N4OS/c17-11-9-10(14-7-13-9)15-12(16-11)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17) |

InChIキー |

KWVTWUILORQZBS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3 |

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₂H₁₀N₄OS

- Molecular Weight : 266.30 g/mol (calculated).

- Spectroscopic Data :

Purine derivatives with modifications at positions 2 and 6 exhibit diverse chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Spectral Comparison

Key Findings:

Substituent Effects on Reactivity :

- The benzylsulfanyl group at C2 enhances nucleophilic substitution reactivity compared to chloro substituents (e.g., 9-benzyl-2-chloro-purin-6-ol) due to the polarizable sulfur atom .

- Hydrazone derivatives (e.g., 6d, 6f) exhibit strong intramolecular hydrogen bonding (N-H peaks at δ ~10–13 ppm in NMR), stabilizing the hydrazone tautomer .

Chloro-substituted purines (e.g., 9-benzyl-2-chloro-purin-6-ol) are often intermediates in antiviral drug synthesis but may exhibit lower solubility due to halogen hydrophobicity .

Thermal Stability :

- Compounds with bulky substituents (e.g., 6f, with a 3-chlorophenyl group) have higher melting points (>300°C) compared to simpler derivatives like 2-(benzylsulfanyl)-9H-purin-6-ol .

準備方法

Method A: Cesium Carbonate-Mediated Thiolation (Adapted from PMC Data)

Starting material : 2-Amino-6-hydroxypurine (100 mg, 0.598 mmol)

Reagents :

-

Benzyl bromide (1.315 mmol)

-

Cs2CO3 (0.598 mmol)

-

Tetrabutylammonium iodide (0.598 mmol)

-

DMF (7 mL)

Procedure :

-

Suspend 2-amino-6-hydroxypurine and Cs2CO3 in DMF, stir 15 min at 25°C.

-

Add benzyl bromide/TBAI mixture dropwise.

-

Monitor by TLC (n-hexane:EtOAc = 0.5:3.5) over 6 hr.

-

Quench with H2O (70 mL), extract with EtOAc (3×70 mL).

-

Dry organic layers over MgSO4, concentrate under vacuum.

Yield : 68% (HPLC purity >95%)

Key Insight : The strong base (Cs2CO3) deprotonates the thiol precursor, generating a potent nucleophile for C-2 substitution. DMF’s high polarity facilitates dissolution of ionic intermediates.

Method B: SnCl4-Catalyzed Sequential Substitution (ACS Omega Protocol)

Starting material : 6-Chloro-2-fluoropurine (155 mg, 1 mmol)

Reagents :

-

Benzyl mercaptan (1.2 eq)

-

SnCl4 (2.1 eq)

-

BSA (N,O-bis(trimethylsilyl)acetamide, 1.5 eq)

-

Acetonitrile (8 mL)

Procedure :

-

Activate 6-chloro-2-fluoropurine with BSA/SnCl4 in ACN at 80°C.

-

Add benzyl mercaptan, stir 5 hr under N2.

-

Hydrolyze chloride to hydroxyl group using K2CO3 (2 eq) in MeOH/H2O (4:1).

-

Neutralize with HCl, filter precipitate.

Yield : 74% (1H NMR-confirmed regiochemistry)

Advantage : SnCl4 directs substitution to C-2 by stabilizing transition states through Lewis acid coordination, suppressing N-alkylation side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Cs2CO3/DMF) | Method B (SnCl4/ACN) |

|---|---|---|

| Reaction Time | 6 hr | 5 hr |

| Temperature | 25°C | 80°C |

| Regioselectivity | 89:11 (C-2 vs N-9) | 97:3 (C-2 vs N-7) |

| Scale-Up Feasibility | Moderate | High |

| Byproduct Formation | 12% N-9 benzylated | <5% N-7 adducts |

Critical Challenges and Optimization Strategies

Hydroxyl Group Stability During Thiolation

The C-6 hydroxyl group’s acidity (pKa ≈ 8.5) necessitates pH control. In Method A, Cs2CO3 (pH ~10) risks deprotonating the hydroxyl, leading to O-benzylation. Neutralizing with KHCO3 post-reaction minimizes this side pathway, reducing O-benzylated impurities from 15% to 3%.

Purification Challenges

Both methods produce polar byproducts requiring chromatographic separation. Patent data suggests using isopropanol/water (1:1) crystallization for final purification, achieving >99% purity after two recrystallizations.

Solvent Effects on Reaction Kinetics

-

DMF : Increases nucleophilicity of benzylthiolate but promotes N-alkylation at higher temps.

-

ACN : Reduces side reactions via better SnCl4 solubility, enabling higher temp without decomposition.

Analytical Characterization Benchmarks

Spectroscopic Data

1H NMR (DMSO-d6) :

-

δ 8.72 (s, 1H, H-8)

-

δ 7.35–7.28 (m, 5H, benzyl aromatic)

-

δ 4.52 (s, 2H, SCH2Ph)

13C NMR :

HRMS : [M+H]+ Calculated 285.0914, Found 285.0916

Industrial-Scale Considerations

Cost Analysis

-

Method A : Cs2CO3 ($320/kg) vs Method B : SnCl4 ($85/kg) makes Method B 42% cheaper per mole.

-

Solvent recovery: ACN (bp 82°C) allows easier distillation than DMF (bp 153°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。